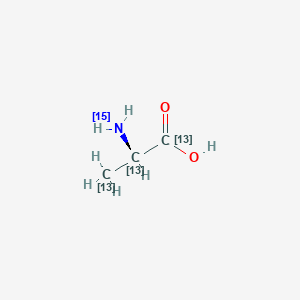
L-Alanine-13C3,15N
Descripción general
Descripción
L-Alanine-13C3,15N is a stable isotope-labeled compound of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Alanine-13C3,15N is synthesized through a series of chemical reactions that incorporate carbon-13 and nitrogen-15 isotopes into the L-Alanine molecule. The synthetic route typically involves the use of isotopically labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes the use of high-purity isotopically labeled starting materials and advanced purification techniques to achieve the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanine-13C3,15N undergoes various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to form alaninol.
Substitution: Amino group substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Pyruvate and ammonia.
Reduction: Alaninol.
Substitution: Various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
L-Alanine-13C3,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
NMR Spectroscopy: Used as a probe in NMR studies to investigate protein structure, dynamics, and interactions.
Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.
Biological Research: Utilized in studies of amino acid metabolism and protein synthesis.
Medical Research: Used in diagnostic imaging and as a tracer in metabolic disorders.
Industrial Applications: Applied in the development of new pharmaceuticals and in quality control of amino acid supplements
Mecanismo De Acción
L-Alanine-13C3,15N exerts its effects primarily through its incorporation into metabolic pathways and proteins. The labeled isotopes allow for precise tracking and quantification of the compound in biological systems. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involved are those related to protein synthesis and degradation .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanine-13C3: Labeled with carbon-13 isotopes only.
L-Alanine-15N: Labeled with nitrogen-15 isotopes only.
L-Threonine-13C4,15N: Another amino acid labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
L-Alanine-13C3,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, providing enhanced sensitivity and resolution in NMR studies and metabolic analyses compared to single-labeled compounds .
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-UVYXLFMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583959 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-85-1 | |
| Record name | L-(~13~C_3_,~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)









